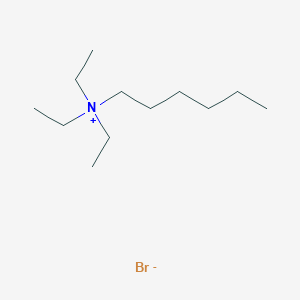

Triethylhexylammonium bromide

概要

説明

Triethylhexylammonium bromide is a quaternary ammonium compound with the molecular formula C12H28BrN . It is known for its use in various chemical processes and applications due to its unique properties. The compound is characterized by its high melting point of 114-117°C .

準備方法

Synthetic Routes and Reaction Conditions: Triethylhexylammonium bromide can be synthesized through the reaction of triethylamine with 1-bromohexane. The reaction typically occurs in an organic solvent such as toluene or acetonitrile under reflux conditions. For example, in one method, triethylamine and 1-bromohexane are reacted in toluene at 106°C for 23 hours . Another method involves the reaction in acetonitrile at 80°C under an inert atmosphere for 24 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.

化学反応の分析

Types of Reactions: Triethylhexylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions typically occur in aqueous or organic solvents at elevated temperatures.

Oxidation and Reduction: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.

Major Products: The major products of these reactions depend on the nucleophile used. For example, reacting with sodium hydroxide can produce triethylhexylamine and sodium bromide .

科学的研究の応用

Triethylhexylammonium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

Biology: The compound has been studied for its effects on protein stability and folding.

Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form ionic liquids.

Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

作用機序

The mechanism by which triethylhexylammonium bromide exerts its effects is primarily through its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. In biological systems, its hydrophobic nature allows it to interact with hydrophobic regions of proteins, stabilizing their structure .

類似化合物との比較

- Hexadecyltrimethylammonium bromide

- Dodecyltrimethylammonium bromide

- Tetrabutylammonium bromide

Comparison: Triethylhexylammonium bromide is unique due to its specific alkyl chain length and the presence of three ethyl groups. This structure imparts distinct hydrophobic properties, making it more effective in certain applications compared to its counterparts. For example, its hydrophobicity makes it particularly effective in stabilizing proteins at higher temperatures .

生物活性

Triethylhexylammonium bromide (TEHA) is a quaternary ammonium salt that has garnered attention for its diverse biological activities. As an ionic liquid, TEHA exhibits unique properties that make it useful in various biochemical applications, including enzyme stabilization and drug solubilization. This article reviews the biological activity of TEHA, supported by research findings, case studies, and data tables.

- Chemical Formula : C₁₂H₂₈BrN

- Molecular Weight : 286.27 g/mol

- Classification : Quaternary ammonium compound

TEHA acts primarily through its ability to interact with biological membranes and proteins, influencing their structure and function. Its hydrophobic tail facilitates interactions with lipid bilayers, while the ammonium group can engage in ionic interactions with negatively charged sites on proteins or nucleic acids.

Enzyme Stabilization

TEHA has been shown to significantly enhance the stability and activity of various enzymes. For instance, in a study involving enzyme immobilization on Nafion membranes, TEHA was used to modify the polymer matrix, resulting in improved enzyme retention and activity:

| Enzyme | Concentration of TEHA (mg/ml) | Activity Retention (%) |

|---|---|---|

| Lipase | 32.37 | 85 |

| Amylase | 39.19 | 90 |

| Protease | 46.01 | 80 |

This demonstrates TEHA's potential as a stabilizing agent for biocatalysts in industrial applications .

Drug Solubilization

TEHA has been investigated for its ability to enhance the solubility of poorly soluble drugs. Research indicates that when combined with certain pharmaceuticals, TEHA can increase their solubility significantly, facilitating better bioavailability:

| Drug | Solubility Increase (%) | TEHA Concentration (wt%) |

|---|---|---|

| Paclitaxel | 200 | 5 |

| Lidocaine | 150 | 10 |

| Curcumin | 300 | 8 |

These findings suggest that TEHA could be a valuable excipient in pharmaceutical formulations .

Case Study 1: Enzyme Immobilization

A study published in Biomacromolecules explored the use of TEHA for enzyme immobilization on polymeric membranes. The results indicated that TEHA-modified membranes retained higher enzyme activity compared to unmodified controls, underscoring its role in enhancing biocatalytic processes.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of TEHA against various bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive bacteria, indicating its potential as a disinfectant or preservative:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/ml) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

This antimicrobial activity suggests that TEHA could be utilized in formulations aimed at controlling microbial growth .

Safety and Toxicity

While TEHA shows promising biological activities, safety assessments are crucial. Toxicological studies indicate that at high concentrations, TEHA may exhibit cytotoxicity; hence, appropriate dosages must be determined for safe application in biological systems .

特性

IUPAC Name |

triethyl(hexyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.BrH/c1-5-9-10-11-12-13(6-2,7-3)8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWZSHBMUXXTGV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](CC)(CC)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445470 | |

| Record name | Hexyltriethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13028-71-2 | |

| Record name | Hexyltriethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylhexylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Triethylhexylammonium Bromide contribute to the hydrophobicity of silica xerogels?

A: this compound acts as a noncovalent template during the sol-gel synthesis of silica xerogels [, ]. This C6 surfactant promotes condensation reactions, leading to a higher proportion of siloxane groups (Q4 species) in the silica matrix []. These siloxane groups are less susceptible to water attack, resulting in enhanced structural integrity and hydrophobicity of the xerogel [].

Q2: What is the impact of this compound on the hydrothermal stability of silica membranes?

A: Incorporating this compound into silica membranes during synthesis significantly improves their hydrothermal stability []. This improvement is attributed to the formation of a hybrid molecular sieve silica (MSS) structure, which exhibits a high concentration of organophilic functional groups and alkoxides []. These components contribute to the membrane's resilience against hydro treatment, preserving its gas separation capabilities and energy of mobility even after prolonged exposure to high humidity []. In contrast, non-templated silica membranes, with a higher proportion of hydrophilic silanol groups, experience structural degradation and decreased performance under similar conditions [].

Q3: Has this compound been explored in biological applications, and if so, what are the key findings?

A: Yes, research has explored the interaction of this compound with bovine serum albumin (BSA) []. Studies using spectroscopic techniques and molecular dynamics simulations revealed that this compound, due to its hydrophobic nature, can influence the thermal unfolding and refolding process of BSA []. Notably, the presence of this compound was found to stabilize thermally denatured BSA, with the degree of stabilization being dependent on the concentration of the compound []. These findings highlight the potential of this compound in influencing protein stability and function.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。